molecular formula C9H6N4 B3353309 1H-Imidazo[4,5-g]quinazoline CAS No. 53974-23-5

1H-Imidazo[4,5-g]quinazoline

Cat. No.: B3353309
CAS No.: 53974-23-5
M. Wt: 170.17 g/mol
InChI Key: DMZDMJAFXVYQHZ-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-g]quinazoline is a heterocyclic compound that features a fused ring system combining imidazole and quinazoline moieties. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold in drug design.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazo[4,5-g]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinazolines and imidazoquinazolines, which exhibit enhanced biological activities .

Mechanism of Action

Properties

IUPAC Name

1H-imidazo[4,5-g]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c1-6-3-10-4-11-7(6)2-9-8(1)12-5-13-9/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZDMJAFXVYQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NC=NC2=CC3=C1NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20556372
Record name 1H-Imidazo[4,5-g]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53974-23-5
Record name 1H-Imidazo[4,5-g]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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